molecular formula C10H12F3NO B13968111 N-ethyl-2-methoxy-N-(trifluoromethyl)aniline

N-ethyl-2-methoxy-N-(trifluoromethyl)aniline

Cat. No.: B13968111
M. Wt: 219.20 g/mol
InChI Key: YDSYOAQBZKLPQM-UHFFFAOYSA-N
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Description

N-ethyl-2-methoxy-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of an ethyl group, a methoxy group, and a trifluoromethyl group attached to the aniline ring. The trifluoromethyl group is known for its unique chemical properties, which make this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methoxy-N-(trifluoromethyl)aniline can be achieved through several synthetic routes.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methoxy-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted anilines.

Scientific Research Applications

N-ethyl-2-methoxy-N-(trifluoromethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-2-methoxy-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-2-methoxy-N-(trifluoromethyl)aniline include:

Uniqueness

This compound is unique due to the combination of its ethyl, methoxy, and trifluoromethyl groups, which confer distinct chemical properties. These properties include increased lipophilicity, enhanced metabolic stability, and unique electronic effects, making it valuable for various applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

N-ethyl-2-methoxy-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H12F3NO/c1-3-14(10(11,12)13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3

InChI Key

YDSYOAQBZKLPQM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1OC)C(F)(F)F

Origin of Product

United States

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